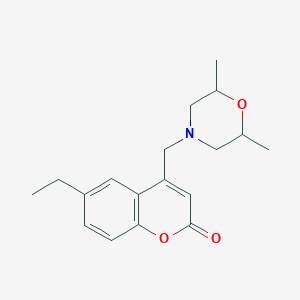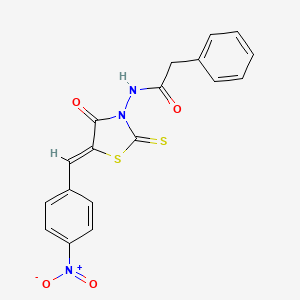
(Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide
カタログ番号:
B2975991
CAS番号:
300556-43-8
分子量:
399.44
InChIキー:
VBQIZHVPSIQYDF-GDNBJRDFSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential as an anticonvulsant agent . It affects the cyclooxygenase pathway of the arachidonic acid cascade and the markers of damage to neurons on models of PTZ kindling .
科学的研究の応用
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potentials : A study highlighted the synthesis of a series of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. Among these, a compound closely related to (Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide showed significant antimicrobial activity. This research underlines the compound's potential utility in developing new antimicrobial agents. Additionally, the anticancer study results indicated notable efficacy against certain cancer cells, emphasizing its relevance in anticancer drug development (Deep et al., 2016).
Supramolecular Chemistry
- Supramolecular Self-assembly : Another fascinating area of research involves the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and various π-hole interactions. This study, which includes a compound similar to the one of interest, provides valuable insights into the structural dynamics and intermolecular interactions of these molecules, offering potential applications in material science and nanotechnology (Andleeb et al., 2017).
Anticonvulsant Potential
- Anticonvulsant Activity : Research investigating the psychotropic properties of a potential anticonvulsant derived from 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone revealed no significant psychotropic effects at certain doses. This suggests its suitability as a potential anticonvulsant agent without adverse psychotropic effects, highlighting its therapeutic potential in treating seizure disorders (Mishchenko et al., 2021).
Anti-inflammatory Applications
- Non-steroidal Anti-inflammatory Drug Design : A study aimed at designing new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core highlighted the synthesis of derivatives for potential applications in treating inflammatory diseases. This research underscores the compound's utility in the development of novel anti-inflammatory agents, contributing to the broader efforts in creating more effective treatments for inflammation-related conditions (Golota et al., 2015).
作用機序
特性
IUPAC Name |
N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(11-12-4-2-1-3-5-12)19-20-17(23)15(27-18(20)26)10-13-6-8-14(9-7-13)21(24)25/h1-10H,11H2,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQIZHVPSIQYDF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazo...
Cat. No.: B2975910
CAS No.: 2034611-31-7
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfa...
Cat. No.: B2975911
CAS No.: 1788835-72-2
(2S)-2-Naphthalen-1-ylpropan-1-amine
Cat. No.: B2975912
CAS No.: 2248175-69-9
7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,...
Cat. No.: B2975914
CAS No.: 892741-99-0
![2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2975910.png)

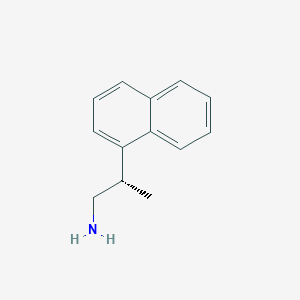
![7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2975914.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)
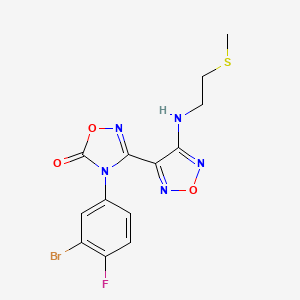
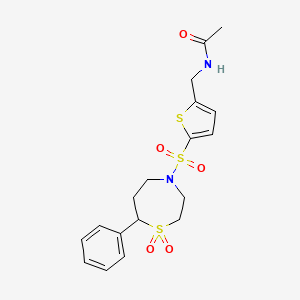
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2975926.png)
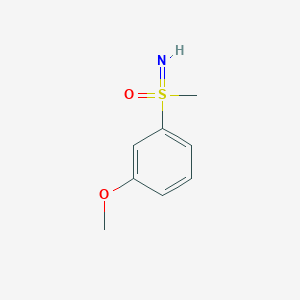
![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)

